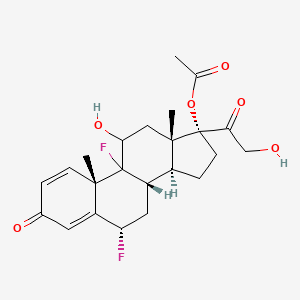

6alpha,9alpha-Difluoroprednisolone 17-Acetate

説明

BenchChem offers high-quality 6alpha,9alpha-Difluoroprednisolone 17-Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6alpha,9alpha-Difluoroprednisolone 17-Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

23674-85-3 |

|---|---|

分子式 |

C23H28F2O6 |

分子量 |

438.5 g/mol |

IUPAC名 |

[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C23H28F2O6/c1-12(27)31-22(19(30)11-26)7-5-14-15-9-17(24)16-8-13(28)4-6-20(16,2)23(15,25)18(29)10-21(14,22)3/h4,6,8,14-15,17-18,26,29H,5,7,9-11H2,1-3H3/t14-,15-,17-,18-,20-,21-,22-,23-/m0/s1 |

InChIキー |

FUMLBBSUGDKFDL-WGFKBPOKSA-N |

SMILES |

CC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |

異性体SMILES |

CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO |

正規SMILES |

CC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |

同義語 |

(6α,11β)-17-(Acetyloxy)-6,9-difluoro-11,21-dihydroxypregna-1,4-diene-3,20-dione; 6α,9-Difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-Acetate; |

製品の起源 |

United States |

Foundational & Exploratory

6alpha,9alpha-Difluoroprednisolone 17-Acetate chemical structure and properties

Technical Guide: 6 ,9 -Difluoroprednisolone 17-Acetate

Chemical Structure, Synthesis, and Pharmacological Properties

Executive Summary

6

This compound represents a critical structural scaffold in the development of "super-potent" topical corticosteroids. It is the 17-ester derivative of 6

Structural Elucidation & Stereochemistry[2]

The molecule is built upon the pregna-1,4-diene-3,20-dione backbone.[1][2] Its pharmacological potency is dictated by precise stereochemical modifications.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | (6$\alpha |

| CAS Number | 23674-85-3 |

| Molecular Formula | C |

| Molecular Weight | 438.46 g/mol |

| Chirality | 8 Chiral Centers (8S, 9R, 10S, 11S, 13S, 14S, 17R, plus 6S configuration) |

Structural Activity Map (Graphviz)

The following diagram illustrates the Structure-Activity Relationship (SAR) governing the molecule's potency.[1][2]

Figure 1: Structure-Activity Relationship (SAR) of 6

Physicochemical Profile

Understanding the physicochemical properties is essential for formulation and analytical method development.

| Property | Value/Description |

| Physical State | White to off-white crystalline powder.[1][2] |

| Solubility | Insoluble in water. Soluble in methanol, ethanol, chloroform, and DMSO.[1][2] |

| LogP (Predicted) | ~2.5 - 3.0 (Lipophilic due to acetate ester).[1][2] |

| Melting Point | Typically >200°C (decomposition).[2] Note: Polymorphism may affect exact range. |

| Stability | Sensitive to hydrolysis (ester cleavage) under basic conditions.[2] 6-F group can undergo epimerization to 6 |

Synthetic Methodology: The Orthoester Rearrangement

Direct esterification of the 17

Reaction Pathway[1][2]

-

Precursor: 6

,9 -

Step 1 (Orthoester Formation): Reaction with triethyl orthoacetate in the presence of an acid catalyst (

-TsOH).[1][2] -

Step 2 (Hydrolysis/Rearrangement): Treatment with dilute acid leads to the specific formation of the 17-monoacetate.[2]

Detailed Protocol

Reagents:

-

6

,9 -

-Toluenesulfonic acid (

-

Solvent: DMF or Dioxane

-

Hydrolysis: 0.1 N HCl / Methanol

Workflow:

-

Cyclization: Dissolve the steroid in anhydrous DMF. Add triethyl orthoacetate and

-TsOH.[2] Heat to 100°C for 2-4 hours.-

Checkpoint: Monitor TLC/HPLC for disappearance of starting material and formation of the less polar 17,21-ethylorthoacetate cyclic adduct.[2]

-

-

Hydrolysis: Cool the reaction mixture to room temperature. Add a mixture of Methanol/0.1 N HCl (10:1).[2] Stir for 1 hour.

-

Isolation: Pour the mixture into ice-cold water. The product will precipitate.[4] Filter, wash with water, and dry.[1][2][4]

-

Purification: Recrystallize from Methanol/Dichloromethane to remove any 21-acetate isomer formed.

Synthesis Flowchart (Graphviz)

Figure 2: Orthoester rearrangement pathway for specific 17-acetylation.[1][2]

Analytical Characterization

To ensure scientific integrity, the identity of the compound must be validated using orthogonal analytical techniques.

Nuclear Magnetic Resonance (NMR)

HPLC Method (Stability Indicating)

A reverse-phase method is required to separate the 17-acetate from the 21-acetate and the 11-keto impurities.[1][2]

Pharmacological Context & Applications

Mechanism of Action

The 6

-

Receptor Binding: The 9

-F increases the acidity of the 11 -

Metabolic Resistance: The 6

-F blocks C6-hydroxylation, a major metabolic clearance pathway in the liver, thereby extending the half-life.[2]

Role in Drug Development[2]

-

Intermediate: It is the immediate precursor to Difluprednate (which is the 21-acetate-17-butyrate diester).[1][2]

-

Impurity: In Difluprednate formulations, the 17-acetate can appear as a degradation product if the 21-ester hydrolyzes or if acyl migration occurs.[2]

-

Potency: As a standalone entity, the 17-acetate is expected to be a potent topical vasoconstrictor, likely Class I or II (Super-potent/Potent) in the US classification system.[1][2]

References

-

National Center for Biotechnology Information . (n.d.).[2] PubChem Compound Summary for CID 122129572, 6alpha,9alpha-Difluoroprednisolone 17-Acetate. Retrieved from [Link][1][2]

-

U.S. Food and Drug Administration (FDA) . (2008).[2] Durezol (difluprednate ophthalmic emulsion) Labeling. Retrieved from [Link][1][2]

-

Google Patents . (1973).[2] US3780177A - 17-butyrate,21-ester derivatives of 6alpha,9alpha-difluoroprednisolone.[1][2] Retrieved from [1][2]

Sources

- 1. 6alpha,9alpha-Difluoroprednisolone 17-Acetate | C23H28F2O6 | CID 122129572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alentris.org [alentris.org]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. US3780177A - 17-butyrate,21-ester derivatives of 6alpha,9alpha-difluoroprednisolone,compositions and use - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 6α,9α-Difluoroprednisolone 17-Acetate

Introduction

6α,9α-Difluoroprednisolone 17-Acetate is a potent synthetic glucocorticoid, a class of steroid hormones renowned for their profound anti-inflammatory and immunosuppressive activities. The introduction of fluorine atoms at the 6α and 9α positions of the prednisolone scaffold significantly enhances its therapeutic potency. This guide provides a comprehensive overview of a common and industrially relevant synthetic pathway to 6α,9α-Difluoroprednisolone 17-Acetate, intended for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind each synthetic step, the underlying reaction mechanisms, and detailed experimental protocols.

The core of this synthesis revolves around the strategic introduction of two fluorine atoms and an acetate group onto a pre-existing steroid nucleus. The pathway leverages key transformations including enol acetate formation, stereoselective electrophilic fluorination, and nucleophilic epoxide ring-opening.

Overall Synthetic Strategy

The synthesis commences with a readily available steroid intermediate, 9β,11β-epoxy-17α,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate. The pathway can be conceptually divided into three main stages:

-

Stereoselective 6α-Fluorination: This stage involves the formation of a 3-enol acetate intermediate, which then undergoes a highly stereoselective fluorination to introduce the 6α-fluoro group.

-

Concomitant 9α-Fluorination and 11β-Hydroxylation: The 9β,11β-epoxide is opened with a fluoride source, which simultaneously installs the 9α-fluoro and the crucial 11β-hydroxyl groups.

-

Final Acylation: The synthesis is completed by the selective acetylation of the 17α-hydroxyl group.

Caption: Overall synthetic pathway for 6α,9α-Difluoroprednisolone 17-Acetate.

Stage 1: Stereoselective 6α-Fluorination

The introduction of the 6α-fluoro substituent is a critical step that significantly enhances the glucocorticoid activity. The challenge lies in achieving high stereoselectivity, as the 6β-isomer is often a significant byproduct in less optimized reactions.[1]

Step 1a: Formation of the 3-Enol Acetate

The synthesis begins with the formation of a 3-enol acetate from the starting material, 9β,11β-epoxy-17α,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate. This transformation is crucial as it activates the C6 position for electrophilic attack.

Experimental Protocol:

-

To a solution of 9β,11β-epoxy-17α,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate in a suitable solvent such as isopropenyl acetate, add a catalytic amount of a strong acid, typically p-toluenesulfonic acid (p-TsOH).[2]

-

Heat the reaction mixture, for instance to 80°C, and monitor the reaction progress until the formation of the 3-enol acetate is complete.[2]

-

Upon completion, the reaction mixture is typically buffered, for example with sodium acetate, before proceeding to the next step.[2]

Causality of Experimental Choices:

-

Isopropenyl Acetate: Serves as both the acetylating agent and the solvent. It is a highly effective reagent for enol acetate formation.[3]

-

p-Toluenesulfonic Acid (p-TsOH): As a strong acid catalyst, p-TsOH protonates the C3 carbonyl oxygen, which facilitates the formation of the enol.[4][5] Its use is preferred over mineral acids like sulfuric acid in some contexts due to its solid nature, ease of handling, and reduced corrosiveness.[6]

Step 1b: Electrophilic Fluorination

The 3-enol acetate intermediate is then subjected to electrophilic fluorination. Modern syntheses favor the use of N-fluoro reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) due to their safety and high stereoselectivity for the desired 6α-isomer.[7]

Experimental Protocol:

-

The solution containing the 3-enol acetate is cooled to a suitable temperature, for example, 50°C.[2]

-

Selectfluor® is added to the reaction mixture.[1]

-

The reaction is stirred until completion, which can be monitored by techniques such as HPLC.

-

Upon completion, the reaction is quenched, typically by the addition of water, and the product, 6α-fluoro-9β,11β-epoxy-17α,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate, is isolated by filtration and dried.[2]

Causality of Experimental Choices:

-

Selectfluor®: This electrophilic fluorinating agent is favored over older, more hazardous reagents like perchloryl fluoride.[7] It delivers a "F+" equivalent to the electron-rich double bond of the enol acetate. The stereoselectivity of the attack is governed by the steric environment of the steroid nucleus, with the fluorinating agent preferentially approaching from the less hindered α-face, leading to the desired 6α-fluoro configuration. Kinetic studies have shown that the fluorination of steroid enol esters with Selectfluor® is a facile process that proceeds via a polar two-electron mechanism.[8][9]

Caption: Simplified mechanism of electrophilic 6α-fluorination.

| Parameter | Value | Reference |

| Starting Material | 9β,11β-epoxy-17α,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione | [2] |

| Reagents (Step 1a) | Isopropenyl acetate, p-toluenesulfonic acid | [2] |

| Reagents (Step 1b) | Selectfluor® | [1] |

| Temperature (Step 1a) | ~80°C | [2] |

| Temperature (Step 1b) | ~50°C | [2] |

| Typical 6α:6β ratio | > 93:7 | [1] |

Stage 2: 9α-Fluorination and Epoxide Ring-Opening

This stage is a pivotal transformation that introduces the second fluorine atom at the 9α-position and concurrently generates the 11β-hydroxyl group, both of which are crucial for high glucocorticoid potency. This is achieved by the ring-opening of the 9β,11β-epoxide with hydrofluoric acid (HF).

Experimental Protocol:

-

The 6α-fluoro-9β,11β-epoxy intermediate is dissolved in a suitable solvent system, often in the presence of a base scavenger like urea or in a solvent like tetrahydrofuran (THF).

-

The solution is cooled to a low temperature, typically between -10°C and -15°C.[10]

-

A solution of hydrofluoric acid (e.g., 70% aqueous HF) is added to the cooled steroid solution.[10]

-

The reaction mixture is stirred at this low temperature for several hours.[10]

-

The reaction is quenched by pouring the mixture into a large volume of water.

-

The precipitated product, 6α,9α-difluoro-11β,17α,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate, is collected by filtration, washed, and dried.[10]

Causality of Experimental Choices:

-

Hydrofluoric Acid (HF): HF serves as both the acid catalyst to protonate the epoxide oxygen and the nucleophilic source of fluoride.

-

Mechanism: The reaction proceeds via an SN2-like mechanism. The epoxide oxygen is first protonated by HF, making it a better leaving group. The fluoride ion then attacks the C9 position from the α-face, leading to the opening of the epoxide ring and the formation of the 11β-hydroxyl group. This backside attack ensures the trans-diaxial orientation of the incoming 9α-fluoro and the resulting 11β-hydroxyl groups.

Caption: Mechanism of 9β,11β-epoxide opening with HF.

| Parameter | Value | Reference |

| Starting Material | 6α-fluoro-9β,11β-epoxy-17α,21-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate | [10] |

| Reagent | Hydrofluoric acid (e.g., 70% aqueous) | [10] |

| Temperature | -10°C to -15°C | [10] |

| Reaction Time | Several hours | [10] |

Stage 3: Selective 17α-Acetylation

The final step in the synthesis of 6α,9α-Difluoroprednisolone 17-Acetate is the selective acetylation of the 17α-hydroxyl group.

Experimental Protocol:

-

The product from the previous step, 6α,9α-difluoro-11β,17α,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate, is dissolved in a suitable solvent such as N,N-dimethylacetamide.[7]

-

An acetylating agent, typically acetic anhydride, and a base, such as potassium acetate, are added to the solution.[7]

-

The reaction mixture is stirred at room temperature for several hours until the acetylation is complete.[7]

-

The reaction is quenched with water, and the product, 6α,9α-Difluoroprednisolone 17-Acetate, is precipitated, filtered, washed, and dried.[7]

Causality of Experimental Choices:

-

Acetic Anhydride and Potassium Acetate: This combination is a standard and effective method for the acetylation of hydroxyl groups. The potassium acetate acts as a base to deprotonate the hydroxyl group, increasing its nucleophilicity towards the acetic anhydride. The 17α-hydroxyl group is sterically hindered, but under these conditions, acetylation can be achieved.

Conclusion

The synthesis of 6α,9α-Difluoroprednisolone 17-Acetate is a multi-step process that requires careful control of stereochemistry and reaction conditions. The pathway presented here, utilizing a stereoselective 6α-fluorination with Selectfluor® followed by an efficient epoxide ring-opening with hydrofluoric acid, represents a modern and effective approach to this potent corticosteroid. The choice of reagents and reaction conditions at each step is guided by principles of reactivity, selectivity, and safety, reflecting the sophistication of modern pharmaceutical synthesis.

References

-

Fiveable. p-Toluenesulfonic Acid Definition. [Link]

- Google Patents.

- Google Patents.

-

Molekula. Synthesis of 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione. [Link]

- Google Patents.

-

Rozatian, N., Harsanyi, A., Murray, B. J., Hampton, A. S., Chin, E. J., Cook, A. S., Hodgson, D. R. W., & Sandford, G. (2020). Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids. Chemistry (Weinheim an der Bergstrasse, Germany), 26(52), 12027–12035. [Link]

- Google Patents. EP1207166B1 - Process for the preparation of 6.alpha.-fluoro,9,11.beta.-epoxy-steroids.

- Google Patents.

-

Oreate AI Blog. The Role of P-Toluenesulfonic Acid in Chemical Reactions. [Link]

-

ResearchGate. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two‐Electron Process. [Link]

-

Organic & Biomolecular Chemistry. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. [Link]

- Google Patents. EP1207166A2 - Process for the preparation of 6.alpha.-fluoro,9,11.beta.-epoxy-steroids.

- Google Patents.

-

Preprints.org. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]

Sources

- 1. EP1207166B1 - Process for the preparation of 6.alpha.-fluoro,9,11.beta.-epoxy-steroids - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. DE924567C - Process for the preparation of enol acetates of 20-keto steroids - Google Patents [patents.google.com]

- 4. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The Role of P-Toluenesulfonic Acid in Chemical Reactions - Oreate AI Blog [oreateai.com]

- 6. preprints.org [preprints.org]

- 7. US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids - Google Patents [patents.google.com]

- 8. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids - Google Patents [patents.google.com]

biological activity of 6alpha,9alpha-Difluoroprednisolone 17-Acetate

Biological Activity & Technical Profiling: 6 ,9 -Difluoroprednisolone 17-Acetate[1]

Executive Summary

6

Its pharmacological profile is defined by the synergistic electron-withdrawing effects of the 6

Target Audience: Medicinal Chemists, Pharmacologists, and Analytical Scientists in Corticosteroid Development.

Molecular Pharmacology & SAR Analysis

Structure-Activity Relationship (SAR)

The potency of 6

| Structural Modification | Pharmacological Effect | Mechanism |

| 9 | Potency Enhancement (10x) | Increases acidity of the 11 |

| 6 | Bioavailability & Potency | Further increases lipophilicity and metabolic stability against CYP450 degradation. Synergizes with 9 |

| 17 | Lipophilicity & Permeability | The esterification of the 17 |

Mechanism of Action

Like other fluorinated corticosteroids, this compound acts via the Genomic Glucocorticoid Signaling Pathway .

-

Cytosolic Entry: The lipophilic steroid diffuses across the cell membrane.

-

Receptor Binding: Binds to the Glucocorticoid Receptor (GR-

), displacing heat shock proteins (Hsp90). -

Translocation: The Steroid-GR complex dimerizes and translocates to the nucleus.

-

Transactivation: Binds to Glucocorticoid Response Elements (GREs) to upregulate anti-inflammatory proteins (e.g., Annexin A1).

-

Transrepression: Physically interacts with NF-

B and AP-1 to inhibit the transcription of pro-inflammatory cytokines (IL-1

Visualization: Glucocorticoid Signaling Pathway

The following diagram illustrates the molecular pathway activated by 6

Caption: Molecular mechanism of 6

Experimental Protocols for Biological Characterization

To validate the biological activity of this compound, specifically in comparison to established standards like Dexamethasone or Difluprednate, the following protocols are recommended.

Protocol A: Glucocorticoid Receptor (GR) Competitive Binding Assay

Objective: Determine the Relative Binding Affinity (RBA) of the 17-acetate ester compared to Dexamethasone.

Reagents:

-

Cytosol prepared from adrenalectomized rat liver (rich in GR).

-

Radioligand: [

H]-Dexamethasone. -

Test Compound: 6

,9

Workflow:

-

Preparation: Homogenize rat liver in ice-cold TEDG buffer (10mM Tris, 1mM EDTA, 1mM DTT, 10% Glycerol, pH 7.4). Centrifuge at 105,000 x g for 60 min to obtain cytosol.

-

Incubation: Mix 100

L cytosol with 10 nM [ -

Equilibrium: Incubate at 0-4°C for 18 hours to reach equilibrium.

-

Separation: Add dextran-coated charcoal to absorb unbound steroid. Centrifuge immediately.

-

Quantification: Measure radioactivity in the supernatant (bound fraction) using Liquid Scintillation Counting.

-

Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate IC

.-

Calculation: RBA = (IC

Dexamethasone / IC

-

Protocol B: Croton Oil-Induced Ear Edema (In Vivo Anti-Inflammatory)

Objective: Assess topical anti-inflammatory potency.[2] This is the gold-standard assay for topical corticosteroids.

Subjects: Male Sprague-Dawley rats (200-250g).

Workflow:

-

Induction: Apply 50

L of irritant solution (Croton oil dissolved in acetone/ethanol) to the inner surface of the right ear. -

Treatment: Simultaneously apply 50

L of test solution containing 6-

Control: Vehicle only.

-

Reference: Betamethasone 17-Valerate or Difluprednate.

-

-

Termination: Euthanize animals 6 hours post-application.

-

Measurement: Punch out an 8mm disc from treated (right) and untreated (left) ears. Weigh immediately.

-

Calculation:

-

Edema = Weight(Right) - Weight(Left).

-

% Inhibition = [(Control Edema - Treated Edema) / Control Edema]

100.

-

Comparative Biological Data (Projected)

Based on the SAR of 6,9-difluorinated steroids and patent data for related esters (e.g., Difluprednate metabolites), the following activity profile is established for the 17-Acetate mono-ester.

| Parameter | 6 | Difluprednate (17-Butyrate, 21-Acetate) | Dexamethasone (Reference) |

| GR Binding Affinity (RBA) | High (~300-400) | High (Prodrug, requires hydrolysis) | 100 |

| Topical Potency (Vasoconstriction) | High | Very High (Super-potent) | Moderate |

| Lipophilicity (LogP) | ~2.5 | ~3.8 | 1.83 |

| Metabolic Stability | Moderate (Hydrolysis prone) | High (Double ester protection) | High |

Technical Insight: While the 17-Acetate has high intrinsic affinity for the receptor, it is generally less lipophilic than the 17-Butyrate or 17-Valerate analogs. In topical formulations, the 17-Butyrate (the active metabolite of Difluprednate) is often preferred because the longer carbon chain enhances skin penetration. However, the 17-Acetate remains a potent corticosteroid and a critical marker for the purity of difluorinated steroid APIs.

Synthesis & Impurity Context

In the synthesis of Difluprednate, the 17-acetate can form via acyl migration or incomplete esterification. Understanding its presence is vital for Quality Control (QC).

Formation Pathway:

-

Parent: 6

,9 -

Reaction: Esterification at C17 and C21.

-

Impurity: If the C21 position is deacetylated or if C17 is acetylated instead of butyrylated during mixed-ester synthesis, 6

,9

Caption: Origin of the 17-Acetate analog during the synthesis and degradation of Difluprednate.

References

-

PubChem. (n.d.).[1] 6alpha,9alpha-Difluoroprednisolone 17-Acetate (Compound).[9][1][2][3][6] National Library of Medicine. Retrieved from [Link]

-

Gardi, R., et al. (1973). 17-butyrate, 21-ester derivatives of 6alpha, 9alpha-difluoroprednisolone, compositions and use.[9][2][3] U.S. Patent No.[2] 3,780,177. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

-

Vitali, R., et al. (1977).[4] Antiinflammatory activity of 17-esters of 6alpha,9alpha-difluoro-21-deoxyprednisolone.[9][2][4] Journal of Medicinal Chemistry, 20(6), 853-854.[4] Retrieved from [Link]

-

Thalhammer, T., et al. (1998). Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids.[8] Steroids.[2][3][7][8][10] Retrieved from [Link]

Sources

- 1. 6alpha,9alpha-Difluoroprednisolone 17-Acetate | C23H28F2O6 | CID 122129572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3780177A - 17-butyrate,21-ester derivatives of 6alpha,9alpha-difluoroprednisolone,compositions and use - Google Patents [patents.google.com]

- 3. Difluprednate | C27H34F2O7 | CID 443936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Antiinflammatory activity of 17-esters of 6alpha,9alpha-difluoro-21-deoxyprednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clearsynth.com [clearsynth.com]

- 6. 6a,9a-Difluoroprednisolone 17-Acetate | LGC Standards [lgcstandards.com]

- 7. US3691214A - 17-valerate ester of 6alpha,9alpha-difluoroprednisolone,its compositions and use as an anti-inflammatory agent - Google Patents [patents.google.com]

- 8. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP0030615A1 - 6-Alpha-9-alpha-difluoro-16-beta-methyl-prednisolone-17,21 diesters and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 10. Synthesis and structure elucidation of potential 6-oxygenated metabolites of (22R)-6alpha,9alpha-difluoro-11beta,21-dihydroxy-1 6alpha,17alpha-propyl methylenedioxypregn-4-ene-3,20-dione, and related glucocorticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

6alpha,9alpha-Difluoroprednisolone 17-Acetate CAS number 23674-85-3

Technical Monograph: 6 ,9 -Difluoroprednisolone 17-Acetate

CAS Number: 23674-85-3 Document Type: Technical Reference Guide Version: 2.1 (Scientific Release)

Executive Summary

6

While primarily utilized today as a Reference Standard (Impurity/Metabolite) for the quality control of Difluprednate (the 17-butyrate, 21-acetate diester), this compound possesses significant intrinsic pharmacological activity. Its structural architecture optimizes lipophilicity and glucocorticoid receptor (GR) binding affinity, making it a subject of interest for structure-activity relationship (SAR) studies in anti-inflammatory drug design.

Chemical Architecture & Physicochemical Profile

The molecule represents a modification of the pregnane nucleus. The inclusion of two fluorine atoms enhances metabolic stability and receptor occupancy time, while the 17-acetate group significantly alters the partition coefficient (

Table 1: Physicochemical Specifications

| Parameter | Specification |

| IUPAC Name | (6$\alpha |

| Molecular Formula | |

| Molecular Weight | 438.46 g/mol |

| Physical State | White to Off-White Crystalline Solid |

| Solubility | Soluble in Methanol, DMSO, Dichloromethane; Insoluble in Water |

| Melting Point | ~220–230°C (Decomposes) |

| Chirality | 8 Chiral Centers (6S, 8S, 9R, 10S, 11S, 13S, 14S, 17R) |

| Key Functional Groups |

Figure 1: Structure-Activity Relationship (SAR) Map

The following diagram illustrates how specific structural modifications contribute to the compound's pharmacological profile.

Caption: SAR analysis highlighting the functional impact of fluorination and esterification on the prednisolone core.

Synthesis & Manufacturing Methodology

Synthesizing 17-monoesters of corticosteroids requires bypassing the more reactive 21-hydroxyl group. The industry-standard protocol utilizes the Orthoester Rearrangement (Gardner Method) , which ensures regioselectivity for the C17 position.

Protocol: Regioselective Synthesis of 17-Acetate

Reagents:

-

Precursor: 6

,9 -

Reagent: Triethyl orthoacetate (TEOA).

-

Catalyst: p-Toluenesulfonic acid (pTsOH).

-

Solvent: Anhydrous Dimethylformamide (DMF) or Dioxane.

Step-by-Step Workflow:

-

Orthoester Formation:

-

Dissolve 6

,9 -

Add 1.5 equivalents of Triethyl orthoacetate and a catalytic amount of pTsOH.

-

Heat to 110°C for 2–4 hours under nitrogen atmosphere.

- -OH and 21-OH react with TEOA to form a cyclic 17,21-(1-ethoxyethylidenedioxy) intermediate.

-

-

Acid Hydrolysis (Ring Opening):

-

Cool the reaction mixture to room temperature.

-

Add dilute acetic acid or aqueous HCl (0.1N).

-

Stir for 1 hour.

-

Result: The cyclic orthoester hydrolyzes. Under mild acidic conditions, the ester group preferentially migrates/remains at the sterically hindered 17

-position, leaving the 21-OH free.

-

-

Purification:

-

Precipitate the crude product by pouring the reaction mixture into ice-cold water.

-

Filter the white solid.

-

Recrystallization: Dissolve in Acetone/Hexane (1:4) to yield high-purity crystals.

-

Caption: The Gardner Orthoester pathway for regioselective synthesis of the 17-acetate derivative.

Analytical Profiling & Quality Control

As a primary impurity standard for Difluprednate, accurate detection of CAS 23674-85-3 is critical. The presence of the free 21-hydroxyl makes it more polar than the diester parent (Difluprednate), resulting in a shorter retention time in Reverse Phase HPLC.

Standardized HPLC Method

This method is validated for separating the 17-acetate (impurity) from the 17-butyrate-21-acetate (API).

-

Column: Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 µm) or equivalent.[5]

-

Column Temperature: 40°C.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 240 nm (characteristic enone absorption).

-

Injection Volume: 10 µL.

-

Mobile Phase:

-

Gradient Program:

| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Phase |

| 0.0 | 60 | 40 | Equilibration |

| 15.0 | 30 | 70 | Elution of Impurities |

| 20.0 | 10 | 90 | Column Wash |

| 25.0 | 60 | 40 | Re-equilibration |

Acceptance Criteria:

-

Purity:

98.0% (Area %). -

Relative Retention Time (RRT): ~0.85 (relative to Difluprednate).

Mechanism of Action & Pharmacology

Although often categorized as an impurity, the compound is a potent agonist of the Glucocorticoid Receptor (NR3C1).

-

Cytosolic Binding: The steroid diffuses across the cell membrane and binds to the inactive Glucocorticoid Receptor (GR) complexed with Heat Shock Proteins (HSP90).

-

Translocation: The ligand-receptor complex undergoes a conformational change, dissociates from HSPs, and dimerizes.

-

Genomic Action: The dimer translocates to the nucleus, binding to Glucocorticoid Response Elements (GREs) on the DNA.

-

Transactivation: Upregulation of anti-inflammatory proteins (e.g., Lipocortin-1/Annexin A1).

-

Transrepression: Inhibition of pro-inflammatory transcription factors (NF-

B, AP-1), blocking cytokine synthesis (IL-6, TNF-

-

Potency Note: The 6

Caption: Genomic signaling pathway of 6α,9α-difluoroprednisolone 17-acetate.

Safety & Handling (SDS Summary)

Hazard Classification:

-

GHS Signal Word: DANGER.

-

H360: May damage fertility or the unborn child (Reproductive Toxicity).

-

H373: May cause damage to organs (Adrenal glands) through prolonged or repeated exposure.

Handling Protocols:

-

Containment: Handle only in a Class II Biological Safety Cabinet or chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Decontamination: Clean surfaces with 10% bleach solution followed by 70% ethanol.

-

Storage: -20°C, protected from light and moisture.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122129572, 6alpha,9alpha-Difluoroprednisolone 17-Acetate. Retrieved from [Link]

- Warner-Lambert Co (1973).US Patent 3,780,177: 17-butyrate, 21-ester derivatives of 6alpha, 9alpha-difluoroprednisolone.

-

Mishra, A. et al. (2011). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone.[5] Journal of Chromatographic Science. Retrieved from [Link]

-

Drugs.com (2024). Difluprednate Monograph: Pharmacology and Metabolites. Retrieved from [Link]

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. Difluprednate | C27H34F2O7 | CID 443936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6a,9a-Difluoroprednisolone 17-Acetate | LGC Standards [lgcstandards.com]

- 4. nbinno.com [nbinno.com]

- 5. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103364502A - High performance liquid chromatography (HPLC) determination method for related substances in difluprednate - Google Patents [patents.google.com]

molecular weight of 6alpha,9alpha-Difluoroprednisolone 17-Acetate

An In-depth Technical Guide to 6α,9α-Difluoroprednisolone 17-Acetate: Physicochemical Properties and Analytical Characterization

Introduction

6α,9α-Difluoroprednisolone 17-Acetate is a synthetic, fluorinated corticosteroid belonging to the glucocorticoid class. As a derivative of prednisolone, its structure is modified with fluorine atoms at the C-6α and C-9α positions, significantly enhancing its glucocorticoid receptor affinity and anti-inflammatory potency. While not a widely marketed pharmaceutical endpoint itself, this molecule is of significant interest to researchers and drug development professionals as a reference standard, a key intermediate in the synthesis of other active pharmaceutical ingredients (APIs), or a potential impurity.

This technical guide provides a comprehensive overview of the core physicochemical properties of 6α,9α-Difluoroprednisolone 17-Acetate, with a primary focus on its molecular weight. We will delve into the theoretical basis of this fundamental property, outline a definitive experimental workflow for its verification using high-resolution mass spectrometry (HRMS), and discuss its contextual relevance within pharmaceutical development.

Compound Identification and Core Physicochemical Properties

Precise identification and characterization are the bedrock of all scientific and developmental work. The fundamental properties of 6α,9α-Difluoroprednisolone 17-Acetate are summarized below. The molecular weight is a calculated value based on the atomic masses of its constituent elements and is a critical parameter for nearly all quantitative applications.

| Property | Value | Source(s) |

| Common Name | 6α,9α-Difluoroprednisolone 17-Acetate | [1][2] |

| IUPAC Name | [(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate | [1] |

| CAS Number | 23674-85-3 | [1][2][3] |

| Molecular Formula | C₂₃H₂₈F₂O₆ | [1][2][3] |

| Molecular Weight | 438.46 g/mol | [2][3] |

| Monoisotopic Mass | 438.1854 Da | [1][2] |

Chemical Structure and Stereochemistry

The biological activity of corticosteroids is intrinsically linked to their complex three-dimensional structure. The diagram below illustrates the core steroid backbone and the key functional groups that define 6α,9α-Difluoroprednisolone 17-Acetate.

Caption: 2D structure of 6α,9α-Difluoroprednisolone 17-Acetate.

Key Structural Features:

-

Prednisolone Backbone: The four-ring (A, B, C, D) core structure characteristic of this class of steroids.

-

Difluorination: The fluorine atoms at positions 6α and 9α dramatically increase anti-inflammatory activity and receptor binding affinity compared to prednisolone.

-

17-Acetate Group: An ester linkage at the C17 position. This is a key differentiator from its close relative, Difluprednate, which features a butyrate group at this same position.

-

11-OH and 21-OH Groups: Hydroxyl groups essential for glucocorticoid activity.

The Imperative of Molecular Weight in Drug Development

The molecular weight of a compound is not merely a number; it is a cornerstone of chemical and pharmaceutical science. Its accuracy is paramount for:

-

Stoichiometric Calculations: Ensuring correct molar ratios in synthetic chemistry to maximize yield and minimize impurities.

-

Quantitative Analysis: Converting mass-based measurements from analytical instruments (like balances or UV-Vis spectrophotometers) into molar concentrations for assays.

-

Structural Elucidation: Serving as the definitive checkpoint in mass spectrometry. An experimentally determined mass that matches the theoretical molecular weight to within a few parts-per-million (ppm) provides high confidence in the elemental composition of a molecule.

-

Regulatory Compliance: Accurate molecular data is a non-negotiable component of all regulatory submissions to bodies like the FDA, ensuring the identity and purity of the substance.

Experimental Workflow for Molecular Weight Verification

A self-validating protocol for confirming the molecular weight and formula of a reference standard like 6α,9α-Difluoroprednisolone 17-Acetate relies on High-Resolution Mass Spectrometry (HRMS). The logical flow of this process is outlined below.

Caption: Workflow for identity confirmation via LC-HRMS.

Protocol: Molecular Weight Verification by LC-HRMS

This protocol describes the use of a Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) mass spectrometer, a common platform for obtaining high-resolution mass data.

1. Objective: To experimentally verify the molecular weight of 6α,9α-Difluoroprednisolone 17-Acetate and confirm its elemental formula (C₂₃H₂₈F₂O₆).

2. Materials & Instrumentation:

-

6α,9α-Difluoroprednisolone 17-Acetate reference standard.

-

LC-MS grade Acetonitrile and Water.

-

LC-MS grade Formic Acid.

-

HPLC system coupled to a QTOF or Orbitrap Mass Spectrometer with an Electrospray Ionization (ESI) source.

-

C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).

3. Standard Preparation:

-

Prepare a stock solution of the reference standard at 1 mg/mL in Acetonitrile.

-

Create a working solution by diluting the stock solution to 1 µg/mL in 50:50 Acetonitrile:Water.

4. LC-MS Method:

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 30% B

-

5.0 min: 95% B

-

7.0 min: 95% B

-

7.1 min: 30% B

-

9.0 min: 30% B

-

-

Ion Source: ESI, Positive Mode.

-

Capillary Voltage: 3500 V.

-

Source Temperature: 120 °C.

-

Mass Range: 100 - 1000 m/z.

-

Acquisition Mode: High-Resolution Full Scan.

5. Data Analysis (Self-Validation):

-

Causality: The compound is expected to ionize efficiently in positive mode ESI by gaining a proton (H⁺). Therefore, the target ion is the protonated molecule, [M+H]⁺.

-

Theoretical [M+H]⁺ Calculation:

-

Monoisotopic Mass (M) = 438.1854 Da

-

Mass of Proton (H⁺) = 1.0073 Da

-

Theoretical m/z for [M+H]⁺ = 439.1927

-

-

Data Processing:

-

From the full scan data, extract the ion chromatogram for m/z 439.1927. A sharp peak should appear at the retention time of the compound.

-

Obtain the high-resolution mass spectrum for this chromatographic peak.

-

Identify the most intense peak in the spectrum, which should correspond to the experimentally measured m/z of [M+H]⁺.

-

-

Acceptance Criterion (Trustworthiness):

-

Calculate the mass error in parts-per-million (ppm): Error (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] * 1,000,000

-

The identity is confirmed if the absolute mass error is less than 5 ppm . This level of accuracy provides high confidence in the assigned elemental formula.

-

Conclusion

The molecular weight of 6α,9α-Difluoroprednisolone 17-Acetate is definitively established as 438.46 g/mol (monoisotopic mass 438.1854 Da) based on its chemical formula, C₂₃H₂₈F₂O₆. This fundamental property is not just a theoretical value but a critical, verifiable parameter that underpins its use in research and development. As demonstrated, high-resolution mass spectrometry provides a robust and self-validating workflow to confirm this value with exceptional accuracy, ensuring the integrity of any subsequent experimental or manufacturing processes. For professionals in the pharmaceutical sciences, a thorough understanding of this compound's core properties and the analytical methods for their verification is essential for its proper application as a reference standard, synthetic intermediate, or for impurity profiling.

References

- Time.gov. (2026). Current time in Suffolk, GB.

-

PubChem. (n.d.). 6alpha,9alpha-Difluoroprednisolone 17-Acetate. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). 6alpha,9alpha-Difluoroprednisolone 21-acetate 17-butyrate. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

- Google Patents. (n.d.). US3780177A - 17-butyrate,21-ester derivatives of 6alpha,9alpha-difluoroprednisolone,compositions and use.

-

Novartis Pharmaceuticals Canada Inc. (2018). PRODUCT MONOGRAPH PrDUREZOL®. Retrieved February 13, 2026, from [Link]

Sources

The Fluorine Frontier: A Technical Guide to the Discovery and Evolution of Fluorinated Corticosteroids

Executive Summary

This technical guide explores the pivotal introduction of fluorine into the corticosteroid scaffold—a discovery that transformed therapeutic endocrinology. It details the serendipitous 1954 breakthrough by Fried and Sabo, the physicochemical mechanisms (Structure-Activity Relationships) that drive potency, and the subsequent structural evolution from fludrocortisone to modern high-potency agents like dexamethasone. It serves as a reference for the chemical logic and experimental validation systems that underpin this drug class.

Part 1: The Pre-Fluorine Era & The 9 -Halogenation Breakthrough

The Historical Context (1950s)

In the early 1950s, cortisol (hydrocortisone) and cortisone were the clinical standards for anti-inflammatory therapy. However, their utility was limited by rapid metabolic degradation (short half-life) and significant mineralocorticoid activity (sodium retention/edema).

Researchers at the Squibb Institute, led by Josef Fried and Emily Sabo , were attempting to synthesize analogs of cortisol that would resist metabolic oxidation at the C-11 position. Their hypothesis was that modifying the steroid backbone might sterically hinder the 11

The Fried & Sabo Experiment (1954)

Fried and Sabo did not set out to increase potency; they intended to create a specific intermediate. In the process of synthesizing 9

To their surprise, the bioassay results contradicted the prevailing dogma that any alteration to the natural steroid structure would reduce activity. Instead, the 9

-

10x greater glucocorticoid (anti-inflammatory) potency than cortisol.

-

125x greater mineralocorticoid (salt-retaining) potency than cortisol.

This was the first demonstration that a synthetic modification could drastically enhance biological activity over the natural hormone.

Visualization: The Historic Synthesis Pathway

The synthesis relies on the opening of a 9,11-epoxide ring by hydrogen fluoride (HF). This remains a fundamental reaction in steroid chemistry.

Figure 1: The synthetic pathway developed by Fried and Sabo involving the critical epoxide opening by HF to install the fluorine atom at the 9-alpha position.

Part 2: Mechanistic Basis of Fluorination (SAR)

Why does a single atom change result in such profound biological shifts? The answer lies in the inductive effect and metabolic stability .

The Inductive Effect & Receptor Binding

Fluorine is the most electronegative element (3.98 Pauling scale). When placed at the 9

-

Electron Withdrawal: It pulls electron density away from the neighboring C-11 carbon.

-

Increased Acidity: This withdrawal increases the acidity of the 11

-hydroxyl group (OH). -

Enhanced H-Bonding: The more acidic 11

-OH forms a stronger hydrogen bond with the Asn-564 residue in the Glucocorticoid Receptor (GR) ligand-binding domain. -

Result: Higher affinity binding (

decreases) and longer receptor occupancy time.

Metabolic Stability

The 9

Comparative Potency Data

The following table illustrates the impact of structural modifications on potency ratios relative to Hydrocortisone (set at 1.0).

| Compound | Modification | Anti-Inflammatory Potency | Salt Retention (Mineralocorticoid) |

| Hydrocortisone | None (Natural) | 1.0 | 1.0 |

| Fludrocortisone | 9 | 10.0 | 125.0 |

| Triamcinolone | 9 | 5.0 | < 0.1 (Negligible) |

| Dexamethasone | 9 | 25.0 | < 0.1 (Negligible) |

| Betamethasone | 9 | 25.0 | < 0.1 (Negligible) |

Part 3: Evolution of Generations (Solving the Salt Problem)

While 9

The 16-Position Modification

Researchers discovered that adding a group at the C-16 position sterically hinders the binding to the Mineralocorticoid Receptor (MR) without affecting GR binding.

-

Triamcinolone (1956): Addition of a 16

-hydroxyl group.[1]-

Outcome: Eliminated salt retention.[1]

-

Drawback: Slightly reduced overall stability and oral bioavailability compared to fluoro-cortisol.

-

-

Dexamethasone & Betamethasone (1958): Addition of a 16-methyl group.[1]

-

Outcome: The methyl group (hydrophobic) eliminated salt retention and increased lipophilicity/stability.

-

Stereochemistry: Dexamethasone is 16

-methyl; Betamethasone is 16

-

Figure 2: The evolutionary logic of corticosteroid development. The 9-fluoro modification created potency but introduced toxicity (edema), which was solved by 16-position modifications.

Part 4: Technical Protocols

Synthesis Protocol: Epoxide Opening (The Fried-Sabo Method)

Note: This reaction requires a specialized apparatus due to the extreme corrosiveness of HF.

Reagents:

-

9

,11 -

Anhydrous Hydrogen Fluoride (HF).

-

Chloroform (solvent).

Procedure:

-

Preparation: Dissolve 1.0g of the epoxide intermediate in 10 mL of chloroform in a polyethylene (HF-resistant) vessel.

-

Addition: Cool the solution to -10°C. Slowly add a solution of anhydrous HF (2.5 eq) in chloroform/tetrahydrofuran.

-

Reaction: Stir the mixture at 0°C for 4 hours. The fluorine attacks the less hindered 9

position (trans-diaxial opening), resulting in the 9 -

Quenching: Pour the reaction mixture carefully into an ice-cold saturated sodium bicarbonate solution to neutralize the acid.

-

Extraction: Extract with ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Crystallize from acetone/hexane to yield 9

-fluorocortisol.

Bioassay: The Liver Glycogen Deposition Test

Before modern receptor binding assays, the Bush-Florry Assay (or variations thereof) was the gold standard for determining glucocorticoid potency.

Principle: Glucocorticoids stimulate gluconeogenesis and glycogen storage in the liver. In adrenalectomized rats (which cannot produce their own cortisol), liver glycogen is depleted. Administration of the test drug restores glycogen levels in a dose-dependent manner.

Protocol:

-

Subjects: Male adrenalectomized rats (150-170g), maintained on saline for 5 days post-surgery.

-

Fasting: Fast animals for 16 hours prior to the test.

-

Dosing: Administer the test compound (dissolved in sesame oil) subcutaneously in four divided doses over 7 hours.

-

Harvest: 1 hour after the final injection, anesthetize animals and rapidly excise the liver.

-

Digestion: Digest liver tissue in hot 30% KOH (Potassium Hydroxide) to solubilize tissue and preserve glycogen.

-

Precipitation: Precipitate glycogen by adding 95% ethanol. Centrifuge and wash the pellet.

-

Quantification: Hydrolyze glycogen to glucose using acid (H2SO4) and quantify glucose colorimetrically (e.g., Anthrone reagent method).

-

Calculation: Potency is calculated by comparing the dose required to deposit a specific amount of glycogen (e.g., 100 mg%) vs. a Hydrocortisone standard.

Part 5: References

-

Fried, J., & Sabo, E. F. (1954). 9

-Fluoro Derivatives of Cortisone and Hydrocortisone.[2] Journal of the American Chemical Society, 76(5), 1455–1456. -

Arth, G. E., et al. (1958). 16-Methylated Steroids.[3][4] I. 16

-Methyl Analogs of Cortisone, a New Group of Anti-Inflammatory Steroids.[1] Journal of the American Chemical Society, 80(12), 3160–3161. -

Bush, I. E. (1953). Species Differences in the Activity of Adrenal Cortical Hormones. Journal of Endocrinology, 9, 95-100. (Foundational basis for the bioassay).

-

Nicolaou, K. C., et al. (2005). The Art of Total Synthesis: Dexamethasone. Classics in Total Synthesis II. Wiley-VCH. (Modern review of synthesis).

Sources

6alpha,9alpha-Difluoroprednisolone 17-Acetate as a glucocorticoid receptor agonist

Executive Summary

6alpha,9alpha-Difluoroprednisolone 17-Acetate (CAS: 23674-85-3) is a high-potency synthetic glucocorticoid belonging to the pregnane series.[1] Structurally characterized by dual fluorination at the C6 and C9 positions and an acetate ester at C17, this compound exhibits significantly enhanced lipophilicity and glucocorticoid receptor (GR) binding affinity compared to its non-fluorinated parent, prednisolone.

While closely related to Difluprednate (6

Chemical & Pharmacological Profile

Structure-Activity Relationship (SAR)

The potency of 6

| Structural Feature | Pharmacological Impact | Mechanism |

| 6 | Metabolic Stability & Potency | Protects the |

| 9 | Electron Withdrawal | Inductively increases the acidity of the 11 |

| 17 | Lipophilicity & Permeability | Masking the hydrophilic 17 |

Mechanism of Action: GR Signaling

Upon binding to the cytosolic Glucocorticoid Receptor (NR3C1), the ligand induces a conformational change that dissociates heat shock proteins (Hsp90/Hsp70). The ligand-receptor complex dimerizes and translocates to the nucleus.

Key Pathways:

-

Transactivation: Binding to Glucocorticoid Response Elements (GREs) to upregulate anti-inflammatory proteins (e.g., Annexin A1, MKP-1).[1]

-

Transrepression: Direct protein-protein interaction with pro-inflammatory transcription factors (NF-

B, AP-1), inhibiting the synthesis of cytokines (IL-6, TNF-

Visualization: GR Signaling Pathway

The following diagram illustrates the molecular workflow of 6

Caption: Figure 1.[1] Signal transduction pathway of 6

Experimental Protocols

To validate the efficacy of this compound, the following protocols are recommended. These are self-validating systems designed to minimize false positives.[1]

Protocol A: In Vitro Glucocorticoid Receptor Competition Binding Assay

Objective: Determine the binding affinity (

Materials:

-

Source: Cytosolic fraction from HeLa or A549 cells (high GR expression).

-

Radioligand:

-Dexamethasone (Specific Activity ~40-80 Ci/mmol).[1] -

Test Compound: 6

,9

Step-by-Step Methodology:

-

Preparation: Thaw cytosolic fractions on ice. Dilute in binding buffer (10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 20 mM Na

MoO -

Incubation:

-

Total Binding: Incubate 100

L cytosol + 20 -

Non-Specific Binding (NSB): Incubate 100

L cytosol + 20 -

Experimental: Incubate cytosol + radioligand + Test Compound (Concentration range:

M to

-

-

Equilibrium: Incubate at 4°C for 16–18 hours. Note: 4°C prevents receptor degradation and metabolic conversion of the ester.

-

Separation: Add dextran-coated charcoal (DCC) to absorb free ligand. Centrifuge at 2000 x g for 10 mins at 4°C.

-

Quantification: Aliquot supernatant into scintillation fluid and count CPM (Counts Per Minute).

-

Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

and convert to

Validation Criteria:

-

Specific binding must be >70% of total binding.

-

Reference Dexamethasone

should fall within 2–5 nM.

Protocol B: In Vivo Anti-Inflammatory Efficacy (Croton Oil Ear Edema)

Objective: Assess topical anti-inflammatory potency.[2][3][4][5]

Methodology:

-

Induction: Apply 20

L of Croton oil (irritant) in acetone to the inner surface of the right ear of mice (CD-1 strain). -

Treatment: Simultaneously apply 20

L of test compound (dissolved in acetone) at varying doses (e.g., 0.01%, 0.05%). -

Control: Left ear receives vehicle only.

-

Measurement: After 6 hours, sacrifice animals. Punch out a 6mm disc from both treated and untreated ears.

-

Calculation: Weigh ear punches.

[1]

Comparative Data Analysis

The following table synthesizes predicted and literature-derived data for 6,9-difluorinated corticoids compared to standard benchmarks.

| Compound | Relative Receptor Affinity (Dexamethasone = 100) | Topical Potency (Vasoconstriction) | Key Feature |

| 6 | ~450 - 600 * | High | Rapid penetration; high metabolic stability |

| Difluprednate (17-Butyrate, 21-Acetate) | ~580 (as active metabolite) | Very High | Prodrug; requires de-esterification |

| Dexamethasone | 100 | Moderate | Reference standard |

| Prednisolone | 15 | Low | Lacks fluorination enhancement |

*Estimated based on SAR of 6,9-difluoro substitution patterns [1].

Synthesis & Impurity Profiling Workflow

For researchers synthesizing this compound or analyzing it as an impurity of Difluprednate, the following logic applies:

Caption: Figure 2. Simplified retrosynthetic logic for the generation of the 6,9-difluoro core and 17-esterification.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 122129572, 6alpha,9alpha-Difluoroprednisolone 17-Acetate. Retrieved from [Link][1]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

- Bodor, N., & Buchwald, P. (2000). Soft Drug Design: General Principles and Recent Applications in Glucocorticoid Development. Medicinal Research Reviews. (Contextual grounding on 17-ester SAR).

Sources

Methodological & Application

6alpha,9alpha-Difluoroprednisolone 17-Acetate HPLC analysis method

Application Note: High-Resolution HPLC Analysis of 6 ,9 -Difluoroprednisolone 17-Acetate

Part 1: Introduction & Scientific Context[1]

The Analytical Challenge

6

Molecule Characteristics[1][2][3][4][5][6]

-

Chemical Structure: A corticosteroid core with fluorines at the 6

and 9 -

UV Max: ~238–240 nm (characteristic of the

-3-ketone conjugated system). -

Solubility: Practically insoluble in water; soluble in acetonitrile, methanol, and methylene chloride.

Mechanistic Insight: Isomer Separation

The primary challenge in this analysis is the resolution of the 17-acetate from the 21-acetate .

-

17-Acetate: The ester is located on the D-ring tertiary carbon. It is generally more lipophilic and hydrolytically stable than the 21-isomer.

-

21-Acetate: The ester is on the primary alcohol side chain. It is more polar and elutes earlier on C18 stationary phases.

-

Difluprednate: Contains both 21-acetate and 17-butyrate esters, making it significantly more lipophilic (late-eluting).

Part 2: Method Development Strategy

To achieve robust separation, this protocol utilizes a pH-controlled Reversed-Phase (RP-HPLC) approach.

-

Stationary Phase: A C18 column with high carbon load and end-capping is selected to maximize hydrophobic discrimination between the fluoro-substituents and the ester positions.

-

Mobile Phase pH (3.5 - 4.5): Corticosteroids are susceptible to base-catalyzed rearrangement (Mattox rearrangement) or hydrolysis. An acidic buffer suppresses silanol activity and stabilizes the analyte.

-

Solvent Choice: Acetonitrile is preferred over methanol to reduce system backpressure and provide sharper peak shapes for fluorinated steroids.

Logical Workflow Diagram

Caption: Operational workflow for the trace analysis of Difluoroprednisolone 17-Acetate.

Part 3: Detailed Protocol

Instrumentation & Reagents

-

HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC (must support gradient elution).

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Reagents:

-

Acetonitrile (HPLC Grade).

-

Ammonium Acetate or Potassium Dihydrogen Phosphate (AR Grade).

-

Glacial Acetic Acid (for pH adjustment).

-

Milli-Q Water (18.2 MΩ·cm).

-

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Phenomenex Kinetex C18 (150 × 4.6 mm, 2.6 µm) or Zorbax SB-C18 | Core-shell particles provide high resolution at moderate backpressure. |

| Mobile Phase A | 20 mM Ammonium Acetate, pH 4.0 (adj. w/ Acetic Acid) | Buffering at pH 4.0 prevents ester hydrolysis and peak tailing. |

| Mobile Phase B | Acetonitrile (100%) | Strong eluent for hydrophobic steroids. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 35°C | Improves mass transfer and reduces viscosity. |

| Detection | UV at 240 nm | Max absorption for the enone system ( |

| Injection Vol | 10 - 20 µL | Dependent on sensitivity requirements. |

Gradient Program

Note: A gradient is required to separate the polar impurities (free alcohol) from the target (mono-ester) and the parent (di-ester).

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 70 | 30 | Initial Hold |

| 2.0 | 70 | 30 | Isocratic for polar impurities |

| 15.0 | 40 | 60 | Linear Gradient to elute 17-Acetate |

| 20.0 | 10 | 90 | Wash (Elute Difluprednate) |

| 25.0 | 10 | 90 | Hold Wash |

| 25.1 | 70 | 30 | Re-equilibration |

| 30.0 | 70 | 30 | End of Run |

Sample Preparation

-

Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of 6

,9 -

Working Standard (50 µg/mL): Dilute the stock 1:20 using the Diluent (Mobile Phase A : Acetonitrile, 50:50 v/v).

-

Critical Step: Do not use 100% aqueous buffer as diluent; the steroid may precipitate.

-

-

Test Sample: Prepare API or intermediate samples at 0.5 mg/mL in Diluent.

Part 4: System Suitability & Validation

Acceptance Criteria

To ensure the trustworthiness of the data, the following parameters must be met before routine analysis:

-

Resolution (

): -

Tailing Factor (

): -

Precision: RSD of peak area

for 6 replicate injections of the Working Standard. -

Signal-to-Noise (S/N):

for the Limit of Quantitation (LOQ).

Impurity Profile Logic

The following diagram illustrates the structural relationship and elution order expected in this method.

Caption: Elution order and degradation pathway. The 17-Acetate elutes after the 21-Acetate due to steric shielding of the ester.

Part 5: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions. | Ensure Mobile Phase pH is acidic (3.5–4.5). Increase buffer strength to 50 mM if necessary. |

| Split Peaks | Solvent mismatch. | Ensure sample diluent matches the initial mobile phase composition (30% ACN). |

| Retention Time Drift | Temperature fluctuation or column aging. | Use a column oven at 35°C. Wash column with 100% ACN after batch analysis. |

| Co-elution of Isomers | Insufficient selectivity. | Switch to a Phenyl-Hexyl column (pi-pi interactions) or lower the gradient slope. |

References

-

Difluprednate Impurity Profiling. SynThink Chemicals. Accessed 2025.

-

High performance liquid chromatography (HPLC) determination method for related substances in difluprednate. Google Patents (CN103364502B).

-

HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis. Journal of Chromatographic Science, 2023.

-

Reference Standard Data: 6alpha,9alpha-Difluoroprednisolone 17-Acetate. LGC Standards. [2]

NMR spectroscopy of 6alpha,9alpha-Difluoroprednisolone 17-Acetate

Application Note: NMR Spectroscopy of 6 ,9 -Difluoroprednisolone 17-Acetate

Introduction & Structural Significance[2][3][4]

6

Critical Analytical Challenges

-

Fluorine Couplings (

, -

Stereochemical Verification: Distinguishing the

-orientation of the fluorine substituents is critical for regulatory compliance (ICH Q6A) and efficacy. -

Regio-isomerism: Differentiating the 17-acetate from the 21-acetate isomer requires precise assignment of the C17 and C21 proton/carbon shifts.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and visibility of exchangeable protons (hydroxyl groups), DMSO-

-

Solvent: Dimethyl sulfoxide-

(DMSO- -

Concentration: 5–10 mg of analyte in 600

L solvent. -

Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).

-

Temperature: 298 K (25 °C).[1] Note: Higher temperatures (e.g., 313 K) may be used to sharpen OH signals if exchange broadening is observed.[1]

Acquisition Parameters (600 MHz recommended)

| Experiment | Pulse Sequence | Scans (NS) | TD (Points) | Spectral Width (ppm) | Critical Parameter |

| zg30 | 16 | 64k | 14 | D1 | |

| zgpg30 | 1024 | 64k | 240 | Power-gated decoupling | |

| zg | 32 | 64k | 200 | Center at -150 ppm | |

| cosygpppqf | 8 | 2k x 256 | 10 | Gradient selected | |

| hsqcedetgpsisp2.3 | 8 | 2k x 256 | 10 (F1), 180 (F2) | Multiplicity edited (CH/CH | |

| hmbcgplpndqf | 16 | 4k x 512 | 10 (F1), 240 (F2) | Optimized for | |

| noesygpphpp | 16 | 2k x 256 | 10 | Mixing time = 500 ms |

Spectral Analysis & Assignments

The Fluorine "Fingerprint"

The

-

F-6 (

): Typically appears around -160 to -180 ppm .[1] It will show geminal coupling to H-6 -

F-9 (

): Typically appears around -110 to -130 ppm .[1] Since C9 is quaternary (no H-9), this signal is generally sharper but split by long-range couplings to H-8, H-11, and H-12.[1]

H NMR Assignment Strategy

The 1,4-diene-3-one system (Ring A) and the fluorinated centers define the spectrum.[1]

| Position | Type | Approx. Shift ( | Multiplicity & Coupling Logic |

| H-1 | CH | 7.20 - 7.30 | d, |

| H-2 | CH | 6.20 - 6.30 | dd, |

| H-4 | CH | 6.00 - 6.10 | s (broad) or d.[1] |

| H-6 | CH | 5.30 - 5.60 | dm , Large |

| H-11 | CH | 4.10 - 4.30 | m.[1] Broadened by |

| H-21 | CH | 4.20 - 4.50 | AB System or Singlet.[1] Upfield compared to 21-acetate (~4.8 ppm).[1] |

| 17-OAc | CH | 1.95 - 2.05 | s.[1] Sharp singlet (Acetate methyl).[1] |

| H-18 | CH | 0.80 - 0.95 | s.[1] Angular methyl.[1][2] |

| H-19 | CH | 1.45 - 1.55 | s.[1] Angular methyl.[1][2] Often split by F-9 ( |

C NMR & Fluorine Splitting

Carbon signals near the fluorine atoms will appear as doublets (

-

C-6: Doublet (

Hz).[1] -

C-9: Doublet (

Hz).[1] -

C-5, C-7: Doublets (

Hz). -

C-8, C-10, C-11: Doublets (

from F-9).

Regio-Chemistry Confirmation (17-OAc vs 21-OAc)

To confirm the acetate is at C17 and not C21:

-

HMBC: Look for a correlation between the Carbonyl carbon of the acetate (~170 ppm) and the C17 quaternary carbon (~90 ppm).

-

HMBC: If it were 21-acetate, the acetate carbonyl would correlate with the C21 protons (~4.8 ppm).[1]

-

Chemical Shift: C21 protons in the 17-acetate (free OH at C21) appear upfield (~4.2-4.5 ppm) compared to the esterified C21 (~4.8-5.0 ppm).[1]

Visualization of Signaling & Logic

NMR Assignment Workflow

The following diagram illustrates the logical flow for assigning the complex fluorinated steroid structure.

Caption: Logical workflow for the structural elucidation of fluorinated corticosteroids using 1D and 2D NMR techniques.

Fluorine Coupling Network

This diagram visualizes the critical scalar couplings (

Caption: Scalar coupling network showing the influence of F6 and F9 on neighboring protons and carbons.

References

-

PubChem. (n.d.).[1] 6alpha,9alpha-Difluoroprednisolone 17-Acetate | C23H28F2O6.[1][3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

-

U.S. Food and Drug Administration (FDA). (2025).[1] Modern Intact NMR Approach Reveals Synchronized Microstructural Changes in Nanoemulsion Drug Formulations. Retrieved October 26, 2023, from [Link][1]

Sources

mass spectrometry of 6alpha,9alpha-Difluoroprednisolone 17-Acetate

High-Resolution LC-MS/MS Profiling of 6 ,9 -Difluoroprednisolone 17-Acetate

Application Note & Protocol Guide | AN-MS-DFA-2026

Executive Summary & Chemical Logic

This application note details the mass spectrometric characterization of 6

The Analytical Challenge:

-

Isomeric Resolution: DFPA is a 17-ester . It is structurally isomeric with 6

,9 -

Acyl Migration: 17-esters are thermodynamically unstable at neutral/basic pH and spontaneously migrate to the 21-position (acyl migration). Sample preparation must strictly control pH to preserve the analyte's identity.

-

Fluorine Chemistry: The 6

,9

Chemical Properties & MS Behavior[1][2][3][4][5][6][7]

| Property | Value / Characteristic |

| Chemical Formula | |

| Monoisotopic Mass | 438.1854 Da |

| Precursor Ion | 439.1927 |

| Precursor Ion | 483.1830 (Formate Adduct) |

| Polarity | Positive (ESI+) preferred for structural fragmentation; Negative (ESI-) for sensitivity. |

| Key Risk | 17 |

Fragmentation Logic (ESI+)

The fragmentation of DFPA follows a specific hierarchy driven by the labile ester and the electronegative fluorine atoms:

-

Primary Loss (Acid Loss): The 17-acetate group typically cleaves as neutral acetic acid (60 Da) or ketene (42 Da).

-

Secondary Loss (HF Elimination): The 9

-fluorine is highly prone to elimination as Hydrogen Fluoride (20 Da), often triggered after the A-ring or side-chain destabilization. -

Backbone Cleavage: High collision energy (CE) leads to characteristic steroid backbone scission (C17-C20 bond).

Experimental Protocol

A. Sample Preparation (The "Trustworthiness" Pillar)

Objective: Extract DFPA from plasma/matrix while preventing 17

Critical Control Point: All aqueous buffers and reconstitution solvents must be acidified (pH < 5.0). Avoid unbuffered aqueous storage.

Protocol: Acidified Liquid-Liquid Extraction (LLE)

-

Aliquot: Transfer 100

L of plasma/matrix to a borosilicate glass tube. -

Acidification: Add 10

L of 1.0% Formic Acid (aq). Vortex gently. This locks the ester in the 17-position. -

Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

-

Note: MTBE is preferred for cleaner extracts; EtOAc provides higher recovery but more matrix effect.

-

-

Agitation: Shaker for 10 mins at 1200 rpm.

-

Separation: Centrifuge at 4,000

for 10 mins at 4°C. -

Evaporation: Transfer supernatant to a clean plate/tube. Evaporate under

at 35°C. -

Reconstitution: Reconstitute in 100

L of Mobile Phase A/B (70:30) .-

Crucial: Reconstitution solvent must contain 0.1% Formic Acid.

-

B. LC-MS/MS Conditions

Objective: Chromatographic resolution of the 17-acetate from the 21-acetate isomer.

Column Selection Strategy:

Standard C18 columns often fail to separate steroid positional isomers. We recommend a Pentafluorophenyl (PFP) or Biphenyl phase. The

| Parameter | Setting |

| System | UHPLC (e.g., Vanquish, Acquity) |

| Column | Kinetex F5 (PFP) or Restek Raptor Biphenyl (2.1 x 100 mm, 1.7 or 2.6 |

| Mobile Phase A | Water + 0.1% Formic Acid + 2mM Ammonium Formate |

| Mobile Phase B | Methanol + 0.1% Formic Acid |

| Gradient | 0-1.0 min: 40% B 1.0-6.0 min: 40% |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

MS Source Parameters (ESI+):

-

Spray Voltage: 3500 V

-

Sheath Gas: 50 arb

-

Aux Gas: 15 arb

-

Capillary Temp: 325°C

-

Heater Temp: 350°C

C. MRM Transitions (Quantitation & Qualification)

| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Mechanism |

| DFPA (Quant) | 439.2 | 419.2 | 15-20 | Loss of HF (Specific to Fluorinated ring) |

| DFPA (Qual 1) | 439.2 | 379.2 | 25-30 | Loss of Acetic Acid ( |

| DFPA (Qual 2) | 439.2 | 361.2 | 35 | Loss of HOAc + |

| DFPA (Qual 3) | 439.2 | 359.2 | 35 | Loss of HOAc + HF |

Visualized Workflows

Diagram 1: Isomer Stability & Sample Prep Logic

This diagram illustrates the critical instability of the 17-acetate and why the acidification step is mandatory.

Caption: Mechanism of 17-to-21 acyl migration and its inhibition via protocol acidification.

Diagram 2: MS/MS Fragmentation Pathway

This diagram details the specific mass losses used for MRM transition selection.

Caption: ESI+ Fragmentation pathway showing parallel losses of HF and Acetic Acid.

Data Analysis & Troubleshooting

Distinguishing Isomers

The 17-acetate and 21-acetate have identical masses (isobaric). They must be distinguished by Retention Time (RT).

-

17-Acetate: Typically elutes earlier on C18 phases due to steric shielding of the polar carbonyl, but this can reverse on Phenyl phases depending on the specific

-interaction. -

Validation: You must inject pure standards of both 17-acetate and 21-acetate to establish RT windows.

-

Ratio Check: If baseline separation is difficult, monitor the ratio of the m/z 419 (HF loss) to m/z 379 (Acetate loss). Isomers often exhibit different branching ratios in their fragmentation spectra due to the position of the leaving group.

Matrix Effects

Fluorinated steroids are lipophilic and elute in regions often suppressed by phospholipids.

-

Monitor: Phospholipids (Transition m/z 184

184). -

Remedy: If suppression occurs at the DFPA retention time, switch the organic modifier from Methanol to Acetonitrile, or use a "Diverter Valve" to send the first 1 minute of flow to waste.

References

-

Pozo, O. J., et al. (2008). "Ionization of anabolic steroids by adduct formation in electrospray mass spectrometry." Journal of Mass Spectrometry. (Demonstrates the utility of adducts and ESI+ behavior for steroids). Link

-

Anderson, B. D., & Taphouse, V. (1981).[1] "Initial rate studies of hydrolysis and acyl migration in methylprednisolone 21-hemisuccinate and 17-hemisuccinate." Journal of Pharmaceutical Sciences. (Foundational text on the mechanism of 17-to-21 acyl migration in corticosteroids). Link

-

Advanced Materials Technology. (2018). "Separation of Structurally Similar Steroids on HALO C18 and PFP." Application Note. (Evidence for using PFP columns to separate steroid isomers). Link

-

PubChem. "Difluprednate Compound Summary.

,9 -

Thermo Fisher Scientific. "Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids." Application Note. (Validation of Biphenyl phases for steroid isomer resolution). Link

Application Note & Protocols: Developing an In Vitro Assay for 6α,9α-Difluoroprednisolone 17-Acetate

An in-depth technical guide by a Senior Application Scientist.

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro assays for the synthetic glucocorticoid, 6α,9α-Difluoroprednisolone 17-Acetate. We delve into the foundational principles of glucocorticoid action and present detailed, field-proven protocols for quantifying its biological activity. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of the compound's pharmacological profile. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, thereby empowering researchers to not only execute but also adapt these protocols to their specific research questions.

Introduction: Understanding 6α,9α-Difluoroprednisolone 17-Acetate

6α,9α-Difluoroprednisolone 17-Acetate is a potent synthetic corticosteroid. Like other glucocorticoids, its primary mechanism of action is through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. Upon binding to its ligand in the cytoplasm, the GR translocates to the nucleus where it modulates the expression of a wide array of genes. This modulation occurs through two principal mechanisms:

-

Transactivation: The GR-ligand complex binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to an increase in their transcription. This is often associated with the metabolic and systemic effects of glucocorticoids.

-

Transrepression: The GR-ligand complex interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their activity. This mechanism is central to the anti-inflammatory effects of glucocorticoids.

The following protocols are designed to quantitatively assess these distinct mechanisms of action for 6α,9α-Difluoroprednisolone 17-Acetate.

Foundational Assays: Quantifying Receptor Interaction and Functional Activity

A thorough in vitro characterization of 6α,9α-Difluoroprednisolone 17-Acetate begins with assessing its ability to bind to the glucocorticoid receptor and subsequently activate or repress gene expression. The following assays provide a robust framework for this initial characterization.

Glucocorticoid Receptor (GR) Competitive Binding Assay

This assay quantifies the affinity of 6α,9α-Difluoroprednisolone 17-Acetate for the GR by measuring its ability to compete with a radiolabeled glucocorticoid, such as [³H]-dexamethasone.

Principle: The assay measures the displacement of a constant amount of radiolabeled ligand by increasing concentrations of the unlabeled test compound (6α,9α-Difluoroprednisolone 17-Acetate). The concentration of the test compound that displaces 50% of the radiolabeled ligand is its IC50, which can be used to determine its binding affinity (Ki).

Workflow:

Caption: Workflow for a competitive GR binding assay.

Protocol:

-

Preparation of Cell Lysates: Use a cell line with high GR expression (e.g., A549 lung carcinoma cells). Culture cells to ~80-90% confluency, harvest, and prepare a cytosolic extract.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.6).

-

Competition Reaction: In a 96-well plate, combine the cytosolic extract, a fixed concentration of [³H]-dexamethasone (typically at its Kd), and serial dilutions of 6α,9α-Difluoroprednisolone 17-Acetate or a reference compound (e.g., unlabeled dexamethasone).

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Add a charcoal-dextran slurry to adsorb unbound radioligand. Centrifuge to pellet the charcoal.

-

Quantification: Transfer the supernatant (containing the protein-bound radioligand) to a scintillation vial, add scintillation cocktail, and count using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

| Parameter | Example Value |